molecular formula C21H21N5O B5480430 6-methyl-1-{3-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]propyl}-2(1H)-pyridinone

6-methyl-1-{3-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]propyl}-2(1H)-pyridinone

Cat. No.: B5480430
M. Wt: 359.4 g/mol
InChI Key: YZPGMRGBOIZHLO-UHFFFAOYSA-N
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Description

The compound “6-methyl-1-{3-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]propyl}-2(1H)-pyridinone” belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of this compound has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The nitrosation of 1H-1-alkyl-3-phenyl-6-methylpyrazolo[5,1-c][1,2,4]triazoles was performed in a similar way to the nitrosation of 1H-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole . This reaction was carried out using sodium nitrite in aqueous hydrochloric acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from spectroscopic techniques. For instance, 1H NMR data (DMSO-d6) and 13C NMR data (DMSO-d6) provide information about the hydrogen and carbon atoms in the compound .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds derived from pyrazolo[5,1-c][1,2,4]triazoles are known to react with various other compounds to yield new derivatives .

Future Directions

The future directions for this compound could involve further exploration of its synthesis and functionalization . Moreover, its anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

6-methyl-1-[3-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]propyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-16-7-5-10-21(27)25(16)14-6-12-22-20-15-18(17-8-3-2-4-9-17)24-19-11-13-23-26(19)20/h2-5,7-11,13,15,22H,6,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPGMRGBOIZHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1CCCNC2=CC(=NC3=CC=NN32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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